molecular formula C17H18BrFN2 B4900694 1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B4900694
M. Wt: 349.2 g/mol
InChI Key: JKXAGLFDEWGOHH-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of both bromine and fluorine atoms attached to phenyl rings, which can significantly influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2/c18-15-6-2-1-5-14(15)13-20-9-11-21(12-10-20)17-8-4-3-7-16(17)19/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXAGLFDEWGOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the reaction of 2-bromobenzyl chloride with 2-fluorophenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Bromophenyl)piperazine
  • 1-(2-Fluorophenyl)piperazine
  • 1-(4-Bromophenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine

Comparison: 1-[(2-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and binding affinity towards specific targets, making it a valuable molecule for various applications .

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